

# Spectroscopic Profile of 6-Deoxy-9 $\alpha$ -hydroxycedrodorin: A Technical Guide

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## Compound of Interest

Compound Name: 6-Deoxy-9 $\alpha$ -hydroxycedrodorin

Cat. No.: B10855954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Deoxy-9 $\alpha$ -hydroxycedrodorin**, a tetranortriterpenoid isolated from *Cedrela odorata*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

## Core Spectroscopic Data

The structural elucidation of **6-Deoxy-9 $\alpha$ -hydroxycedrodorin** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are presented below, based on the findings from the seminal study by Veitch et al. (1999) published in the Journal of Natural Products.

## Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **6-Deoxy-9 $\alpha$ -hydroxycedrodorin**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **6-Deoxy-9 $\alpha$ -hydroxycedrodorin**

Position	Chemical Shift ( $\delta$ ) ppm
Data sourced from Veitch et al. (1999). Specific assignments are detailed in the original publication.	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **6-Deoxy-9 $\alpha$ -hydroxycedrodorin**

Position	Chemical Shift ( $\delta$ ) ppm
Data sourced from Veitch et al. (1999). Specific assignments are detailed in the original publication.	

Note: The complete numerical data for the chemical shifts in Table 1 and Table 2 are found in the original research article by Veitch et al. (1999). Researchers are advised to consult this primary source for the full dataset.

## Experimental Protocols

The spectroscopic data for **6-Deoxy-9 $\alpha$ -hydroxycedrodorin** were obtained following specific experimental procedures as outlined by Veitch et al. (1999). A summary of the key methodologies is provided below.

## Isolation of 6-Deoxy-9 $\alpha$ -hydroxycedrodorin

The compound was isolated from the leaves of *Cedrela odorata*. The isolation process typically involves solvent extraction of the plant material, followed by chromatographic separation techniques, such as high-performance liquid chromatography (HPLC), to yield the pure compound.

## NMR Spectroscopy

NMR spectra were acquired on a high-field spectrometer. The samples were dissolved in deuterated solvents, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ). Both one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR

experiments were performed to enable the complete assignment of all proton and carbon signals in the molecule.

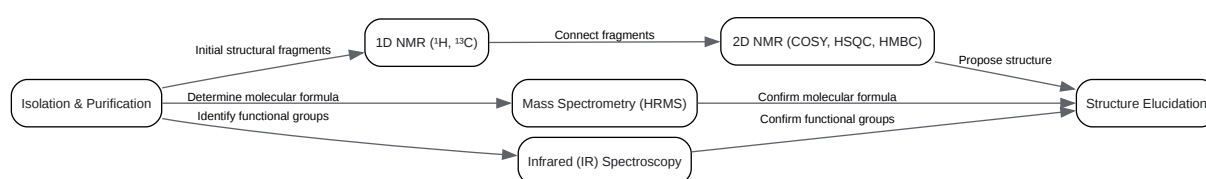
For detailed parameters of the NMR experiments, including pulse sequences, acquisition times, and processing parameters, please refer to the experimental section of Veitch et al., J. Nat. Prod. 1999, 62, 9, 1260-1263.

## Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

While the primary structural elucidation relied heavily on NMR, mass spectrometry and infrared spectroscopy are essential for confirming the molecular weight and identifying functional groups, respectively. At present, specific high-resolution mass spectrometry (HRMS) and IR spectral data for **6-Deoxy-9 $\alpha$ -hydroxycedrodorin** are not readily available in the public domain and would likely be found in the supplementary materials of the original publication or related studies.

## Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and structural elucidation of a natural product like **6-Deoxy-9 $\alpha$ -hydroxycedrodorin** is a stepwise process. This process ensures the accurate and unambiguous determination of the chemical structure.



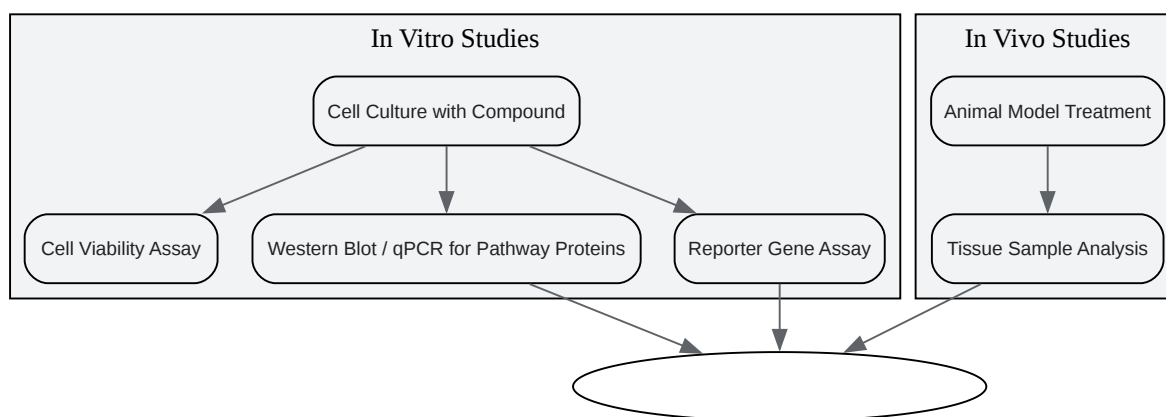
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Caption: Logical workflow for the spectroscopic analysis of a natural product.

## Signaling Pathway Interactions

Currently, there is no specific signaling pathway that has been definitively described for the action of **6-Deoxy-9 $\alpha$ -hydroxycedrodorin** in the scientific literature. As a member of the limonoid class of compounds, which are known to exhibit a wide range of biological activities, it is plausible that this molecule could interact with various cellular signaling pathways. Further research is required to elucidate its mechanism of action.

The diagram below illustrates a generalized experimental workflow for investigating the potential interaction of a novel compound with a generic signaling pathway.



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